7-Ethoxy-3,7-dimethyloct-2-en-1-ol
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Overview
Description
7-Ethoxy-3,7-dimethyloct-2-en-1-ol is an organic compound with the molecular formula C12H24O2 It is a derivative of 3,7-dimethyloct-2-en-1-ol, where an ethoxy group is attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3,7-dimethyloct-2-en-1-ol typically involves the alkylation of 3,7-dimethyloct-2-en-1-ol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide. The general reaction scheme is as follows:
3,7-dimethyloct-2-en-1-ol+ethyl iodidesodium hydridethis compound+sodium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3,7-dimethyloct-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Formation of 7-ethoxy-3,7-dimethyloct-2-enal or 7-ethoxy-3,7-dimethyloctanoic acid.
Reduction: Formation of 7-ethoxy-3,7-dimethyloctan-1-ol.
Substitution: Formation of 7-substituted-3,7-dimethyloct-2-en-1-ol derivatives.
Scientific Research Applications
7-Ethoxy-3,7-dimethyloct-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the fragrance industry due to its pleasant odor, and as an intermediate in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of 7-ethoxy-3,7-dimethyloct-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The ethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid bilayers and potentially disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-2-en-1-ol: The parent compound without the ethoxy group.
7-Methoxy-3,7-dimethyloct-2-en-1-ol: Similar structure with a methoxy group instead of an ethoxy group.
3,7-Dimethyloct-7-en-1-ol: A structural isomer with the double bond at a different position.
Uniqueness
7-Ethoxy-3,7-dimethyloct-2-en-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This modification can enhance its solubility in organic solvents and alter its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
59763-15-4 |
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Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
7-ethoxy-3,7-dimethyloct-2-en-1-ol |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h8,13H,5-7,9-10H2,1-4H3 |
InChI Key |
REKGWCWCTWLPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(=CCO)C |
Origin of Product |
United States |
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